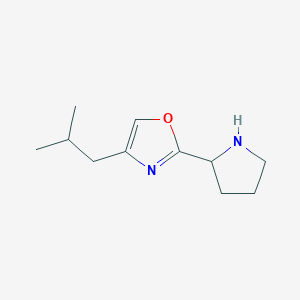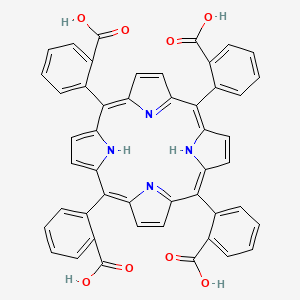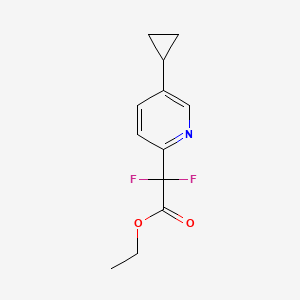
Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a cyclopropyl group and a difluoroacetate moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving cyclization and functional group modifications.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropyl carbinol.
Attachment of the Difluoroacetate Moiety: The difluoroacetate group is introduced through esterification reactions, typically using ethyl difluoroacetate and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammatory pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune responses, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as this compound and this compound share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of the difluoroacetate moiety and the cyclopropyl group imparts unique chemical and biological properties to this compound, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H13F2NO2 |
|---|---|
Molekulargewicht |
241.23 g/mol |
IUPAC-Name |
ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C12H13F2NO2/c1-2-17-11(16)12(13,14)10-6-5-9(7-15-10)8-3-4-8/h5-8H,2-4H2,1H3 |
InChI-Schlüssel |
AKNKJFCPHNDEEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=NC=C(C=C1)C2CC2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


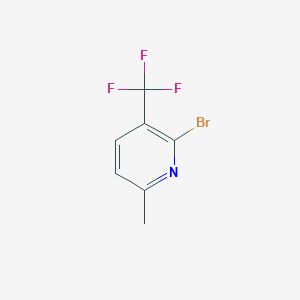
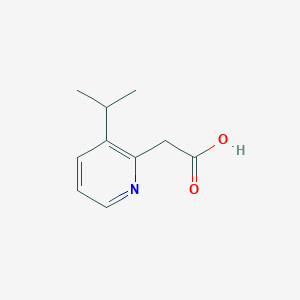
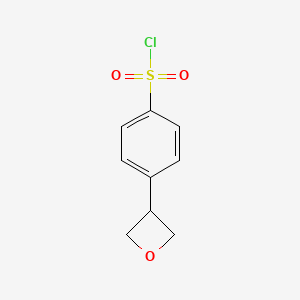
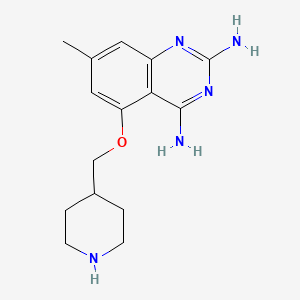

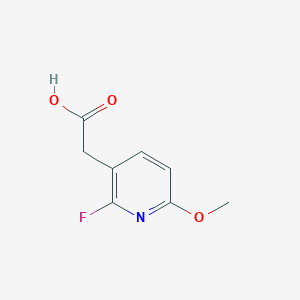
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)
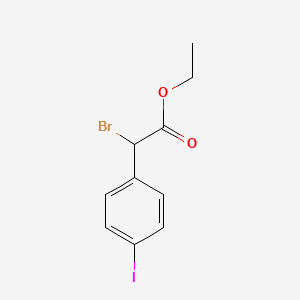
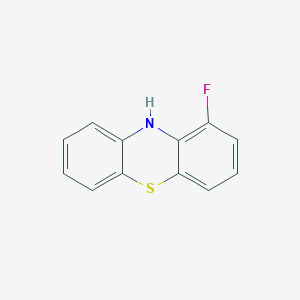
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15221836.png)


